Butyl[(1,3-dithian-2-yl)methyl]dimethylsilane
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Overview
Description
Butyl[(1,3-dithian-2-yl)methyl]dimethylsilane is a heterocyclic organic compound that features a 1,3-dithiane ring attached to a butyl group and a dimethylsilane moiety. This compound is known for its utility in organic synthesis, particularly as a protecting group for carbonyl functionalities such as ketones and aldehydes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[(1,3-dithian-2-yl)methyl]dimethylsilane typically involves the reaction of 1,3-propanedithiol with a carbonyl compound in the presence of a Lewis acid catalyst to form the 1,3-dithiane ring . The resulting dithiane is then reacted with butyl lithium and chlorodimethylsilane to introduce the butyl and dimethylsilane groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and stringent reaction conditions is crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Butyl[(1,3-dithian-2-yl)methyl]dimethylsilane undergoes various types of chemical reactions, including:
Substitution: The silicon atom in the dimethylsilane moiety can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Halides, nucleophiles
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dithiols
Substitution: Various substituted silanes
Scientific Research Applications
Butyl[(1,3-dithian-2-yl)methyl]dimethylsilane is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a protecting group for carbonyl compounds, facilitating the synthesis of complex molecules.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl[(1,3-dithian-2-yl)methyl]dimethylsilane primarily involves its role as a protecting group. The 1,3-dithiane ring forms a stable, non-reactive complex with carbonyl compounds, preventing unwanted side reactions during synthetic processes . The dimethylsilane moiety provides additional stability and facilitates subsequent deprotection steps .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl[(1,3-dithian-2-yl)methyl]dimethylsilane
- 2-(tert-Butyldimethylsilyl)-1,3-dithiane
Uniqueness
Butyl[(1,3-dithian-2-yl)methyl]dimethylsilane is unique due to its specific combination of a butyl group, a 1,3-dithiane ring, and a dimethylsilane moiety. This combination provides a balance of stability and reactivity, making it a valuable tool in organic synthesis .
Properties
CAS No. |
185418-47-7 |
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Molecular Formula |
C11H24S2Si |
Molecular Weight |
248.5 g/mol |
IUPAC Name |
butyl-(1,3-dithian-2-ylmethyl)-dimethylsilane |
InChI |
InChI=1S/C11H24S2Si/c1-4-5-9-14(2,3)10-11-12-7-6-8-13-11/h11H,4-10H2,1-3H3 |
InChI Key |
IGVWLBGQNPZZEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](C)(C)CC1SCCCS1 |
Origin of Product |
United States |
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